6beta-Hydroxyeremophilenolide

Description

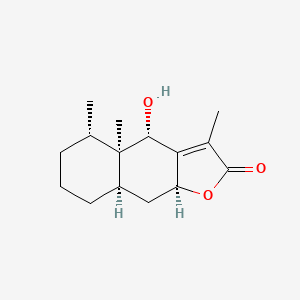

Structure

2D Structure

3D Structure

Properties

CAS No. |

10250-03-0 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(4S,4aR,5S,8aR,9aS)-4-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H22O3/c1-8-5-4-6-10-7-11-12(9(2)14(17)18-11)13(16)15(8,10)3/h8,10-11,13,16H,4-7H2,1-3H3/t8-,10+,11-,13+,15+/m0/s1 |

InChI Key |

YDCNBSJHGGIZNP-WGGGYHPKSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@H]2[C@@]1([C@@H](C3=C(C(=O)O[C@H]3C2)C)O)C |

Canonical SMILES |

CC1CCCC2C1(C(C3=C(C(=O)OC3C2)C)O)C |

Origin of Product |

United States |

Elucidation of Chemical Structure and Stereochemistry

Spectroscopic Methods for Definitive Structure Determination

Modern spectroscopy offers a powerful toolkit for chemists to probe the intricate details of molecular structures. The application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy has been pivotal in the structural elucidation of 6beta-Hydroxyeremophilenolide.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Through the analysis of ¹H and ¹³C NMR spectra, along with a suite of two-dimensional (2D) NMR experiments, the complete carbon skeleton and the placement of protons were established for this compound.

The ¹H NMR spectrum provided initial information on the number and chemical environment of the protons within the molecule. Subsequently, the ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, revealed the presence of 15 carbon atoms, which were categorized into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

To establish the connectivity between these atoms, a series of 2D NMR experiments were conducted. The Double Quantum Filtered-Correlation Spectroscopy (DQF-COSY) experiment was instrumental in identifying proton-proton coupling networks, thereby outlining the spin systems within the molecule. The Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlated each proton with its directly attached carbon atom.

Further insights into the molecular framework were gained from the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which reveals long-range correlations between protons and carbons (typically over two to three bonds). This technique was crucial for connecting the individual spin systems and positioning the quaternary carbons and the carbonyl group of the lactone ring. Finally, Rotating-frame Overhauser Effect Spectroscopy (ROESY) provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 38.5 (CH₂) | 1.95 (m), 1.62 (m) |

| 2 | 26.7 (CH₂) | 2.10 (m), 1.88 (m) |

| 3 | 31.2 (CH₂) | 2.05 (m), 1.75 (m) |

| 4 | 41.5 (C) | - |

| 5 | 52.1 (CH) | 2.35 (d, 11.5) |

| 6 | 75.3 (CH) | 4.21 (br s) |

| 7 | 158.2 (C) | - |

| 8 | 120.5 (C) | - |

| 9 | 48.9 (CH₂) | 2.55 (dd, 16.0, 5.0), 2.40 (dd, 16.0, 12.0) |

| 10 | 40.1 (C) | - |

| 11 | 135.8 (C) | - |

| 12 | 170.1 (C=O) | - |

| 13 | 9.2 (CH₃) | 1.85 (s) |

| 14 | 22.5 (CH₃) | 0.95 (d, 7.0) |

| 15 | 16.8 (CH₃) | 1.10 (s) |

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. The HRMS analysis provided a high-accuracy mass measurement, which, when compared to calculated values for potential elemental compositions, unequivocally established the molecular formula as C₁₅H₂₂O₃. This information was fundamental in confirming the number of atoms of each element present in the molecule and was consistent with the data obtained from NMR spectroscopy.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Molecular Formula |

| [M+H]⁺ | 251.1647 | 251.1645 | C₁₅H₂₃O₃ |

| [M+Na]⁺ | 273.1467 | 273.1463 | C₁₅H₂₂O₃Na |

Infrared (IR) spectroscopy was utilized to identify the key functional groups present in this compound. The IR spectrum displayed characteristic absorption bands that confirmed the presence of a hydroxyl group (-OH) and a γ-lactone carbonyl group (C=O). These findings were in complete agreement with the structural features deduced from the NMR and HRMS data.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 | O-H stretching (hydroxyl group) |

| 1765 | C=O stretching (γ-lactone) |

| 1680 | C=C stretching (alkene) |

Stereochemical Assignment and Conformational Analysis

Beyond the determination of the planar structure, the elucidation of the three-dimensional arrangement of atoms, or stereochemistry, is crucial for a complete understanding of a molecule's properties.

Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful tools for probing stereochemistry. The specific optical rotation of this compound was measured, providing an initial indication of its chirality. Furthermore, Electronic Circular Dichroism (ECD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light as a function of wavelength, provided more detailed information about the stereochemical environment of the chromophores within the molecule, particularly the α,β-unsaturated lactone system.

The definitive assignment of the absolute configuration of this compound was achieved through a combination of the ROESY data, which established the relative stereochemistry, and the application of empirical rules and comparison with the chiroptical data of related known compounds. The correlations observed in the ROESY spectrum, particularly between the methyl groups and key protons on the stereogenic centers, allowed for the construction of a three-dimensional model of the molecule. By comparing the experimental optical rotation and circular dichroism data with those of structurally similar eremophilane (B1244597) sesquiterpenoids of known absolute configuration, the absolute stereochemistry of this compound was confidently assigned.

Biosynthesis and Biogenetic Pathways

Proposed Biosynthetic Routes for Eremophilane (B1244597) Sesquiterpenes

The biosynthesis of all sesquiterpenes, including the eremophilane skeleton of 6beta-Hydroxyeremophilenolide, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). nih.govbrainkart.com FPP is synthesized in the cytoplasm via the mevalonate (B85504) pathway through the sequential head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units with one dimethylallyl pyrophosphate (DMAPP) unit. nih.gov

The formation of the characteristic eremophilane carbon skeleton is a pivotal step that involves significant molecular rearrangement. The currently accepted hypothesis suggests that eremophilanes are not formed by direct cyclization of FPP in a manner predicted by the classical biogenetic isoprene (B109036) rule. gla.ac.uk Instead, the pathway is proposed to proceed through an initial cyclization of FPP to a germacrane (B1241064) or eudesmane (B1671778) intermediate. gla.ac.ukmdpi.com

A key transformation in the formation of the eremophilane scaffold is a proposed methyl shift from C-10 to C-5 on a eudesmane-type carbocation precursor. gla.ac.uk This rearrangement is a defining feature that distinguishes the biogenesis of eremophilanes from other sesquiterpene classes. Following the initial cyclization and rearrangement, the resulting eremophilane hydrocarbon backbone, likely eremophilene, undergoes a series of post-cyclization modifications, primarily oxidations, to introduce the functional groups seen in this compound. gla.ac.ukgla.ac.uk

Table 1: Key Precursors in Eremophilane Biosynthesis

| Precursor Molecule | Chemical Formula | Role in Pathway |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | C5H12O7P2 | Basic C5 building block |

| Dimethylallyl Pyrophosphate (DMAPP) | C5H12O7P2 | C5 starter unit |

| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | Universal C15 precursor for all sesquiterpenes nih.govbrainkart.com |

| Eudesmane Cation | C15H25+ | Proposed intermediate prior to rearrangement gla.ac.uk |

Enzyme Systems and Gene Clusters Implicated in this compound Biosynthesis

The biosynthesis of complex natural products like this compound is orchestrated by specific classes of enzymes, the genes for which are often co-located on the chromosome in what are known as Biosynthetic Gene Clusters (BGCs). nih.govmdpi.com While the specific BGC for this compound has not been fully characterized, the enzymatic machinery involved can be inferred from extensive studies on sesquiterpene biosynthesis in plants and fungi.

Two primary families of enzymes are critical for this pathway:

Sesquiterpene Synthases (STSs): These enzymes, also known as terpene cyclases, catalyze the first committed step in the pathway: the cyclization of the linear FPP precursor into a specific cyclic hydrocarbon skeleton. nih.govbioinformatics.nl An STS is responsible for forming the initial carbocation from FPP and guiding it through a cascade of reactions to produce the rearranged eremophilane core. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): After the hydrocarbon backbone is formed by an STS, it is decorated with various functional groups, primarily through oxidation reactions. CYPs are heme-containing enzymes that are paramount in this "tailoring" phase. wikipedia.orgmdpi.com They are responsible for introducing hydroxyl groups with high regio- and stereospecificity. The 6-beta hydroxyl group and the subsequent oxidations required to form the lactone ring of this compound are classic examples of CYP-catalyzed reactions. researchgate.netnih.gov

In a typical BGC for a sesquiterpenoid, the cluster would contain the gene for the core STS, several genes for different P450s, and potentially other enzymes like dehydrogenases or reductases, along with regulatory and transporter genes. nih.gov

Table 2: Enzyme Families Involved in this compound Biosynthesis

| Enzyme Family | Abbreviation | Function | Specific Role |

|---|---|---|---|

| Sesquiterpene Synthase | STS | Catalyzes the cyclization of FPP to form the core carbon skeleton. nih.govbioinformatics.nl | Formation of the eremophilane backbone from FPP via a rearranged eudesmane intermediate. |

Biogenetic Relationship of this compound to Other Sesquiterpene Lactones and Eremophilanes

This compound belongs to the large and structurally diverse class of sesquiterpene lactones, which are characterized by a 15-carbon skeleton and a lactone (cyclic ester) ring. acs.org Its biogenetic pathway is intricately linked to numerous other sesquiterpenes found within the same plant species, particularly within the genus Ligularia of the Asteraceae family. nih.govnih.gov

The biogenetic journey is believed to start from a germacranolide precursor, which is a common intermediate for many sesquiterpene lactones. mdpi.com This intermediate can be further cyclized to form eudesmanolides. As previously mentioned, a key rearrangement of a eudesmanolide precursor gives rise to the eremophilane skeleton. gla.ac.uk

Once the basic eremophilanolide core is formed, a suite of tailoring enzymes, primarily P450s, generates a wide array of related compounds. This compound is one such derivative. Other related compounds found in the same plants may include:

Eremophilenolide (B1198437): The parent compound lacking the C-6 hydroxyl group.

Other hydroxylated isomers: Compounds with hydroxyl groups at different positions, indicating the action of various P450 enzymes.

Petasins: Eremophilane-type sesquiterpenes that are esters rather than lactones, suggesting alternative late-stage biosynthetic steps. gla.ac.ukfao.org

Furanoeremophilanes: Derivatives containing a furan (B31954) ring, which are biosynthesized from a common eremophilane precursor but diverge into a separate branch of the pathway. gla.ac.uk

The co-occurrence of these structurally related molecules strongly supports the existence of a branched and complex biosynthetic network originating from a common eremophilane intermediate. The specific profile of sesquiterpenes produced by a particular plant is determined by the unique set of tailoring enzymes it expresses.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dimethylallyl pyrophosphate |

| Eremophilene |

| Eremophilenolide |

| Farnesyl pyrophosphate |

| Furanoeremophilanes |

| Isopentenyl pyrophosphate |

Chemical Synthesis Approaches

Total Synthesis Strategies for 6beta-Hydroxyeremophilenolide

The total synthesis of eremophilenolides is a testament to the advancement of stereoselective synthesis. The strategies often revolve around the initial establishment of a key stereocenter, which then directs the stereochemical outcome of subsequent transformations to build the bicyclic core.

A logical retrosynthetic analysis of the eremophilenolide (B1198437) skeleton, as exemplified by the synthesis of (+)-eremophilenolide, reveals a convergent strategy. researchgate.netubc.ca The primary disconnection is at the lactone ring, which can be envisioned to be formed late in the synthesis from a suitably functionalized cis-decalin intermediate. This intermediate, a keto acid, can be traced back to a simpler octalone precursor. ubc.ca

A crucial disconnection in the synthesis of the decalin core itself is the bond between the two rings, which can be formed through an annulation reaction. This leads back to a chiral cyclohexenone derivative, where the initial stereocenter is set. researchgate.net This enantiomerically enriched building block is pivotal for controlling the absolute stereochemistry of the final natural product.

Key Retrosynthetic Steps:

Lactone Formation: The γ-butyrolactone ring is typically introduced late in the synthesis via cyclization of a precursor with appropriate functional groups.

cis-Decalin Core Construction: The formation of the cis-fused bicyclic system is a critical step, often achieved through annulation or cycloaddition reactions.

Stereocontrol: The stereochemistry of the final product is often dictated by an early-stage asymmetric transformation, such as an enantioselective alkylation.

The successful synthesis of the eremophilenolide core relies on a series of sophisticated and stereoselective reactions. These methodologies are essential for the construction of the multiple stereocenters and the fused ring system with the correct relative and absolute stereochemistry.

One of the cornerstone methodologies in the asymmetric synthesis of eremophilenolides is the use of chiral auxiliaries to introduce the initial stereocenter. For instance, the Enders' SAMP/RAMP hydrazone chemistry has been effectively employed for the enantioselective α-alkylation of cyclohexenone. researchgate.net This step establishes the key chiral center at what will become C-10 in the eremophilenolide framework. researchgate.net

The construction of the second ring to form the cis-decalin system is another critical phase of the synthesis. researchgate.netcore.ac.uknih.gov Methodologies such as the Robinson annulation or Diels-Alder reactions are powerful tools for this purpose. rsc.org In some approaches, a butenylcyclohexenol annulation has been utilized to forge the cis-A/B ring system. researchgate.net

The formation of the characteristic butyrolactone moiety often involves the transformation of a ketone precursor. An α-epoxyketone-ynamine reaction has been reported as a key step in constructing the 2-furanone unit of (+)-eremophilenolide. researchgate.net

While the total synthesis of this compound has not been explicitly detailed, the introduction of the 6-beta hydroxyl group could be envisioned through a stereoselective allylic oxidation of an eremophilenolide precursor. mdpi.comnih.govfrontiersin.orgnih.gov Reagents such as selenium dioxide are known to effect allylic hydroxylation, and the stereochemical outcome would be influenced by the steric and electronic environment of the substrate. wikipedia.org

Table of Key Synthetic Transformations

| Transformation | Description | Key Reagents/Conditions |

|---|---|---|

| Enantioselective Alkylation | Introduction of the first stereocenter on a cyclohexenone precursor. | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), Lithium diisopropylamide (LDA) |

| Ring Annulation | Construction of the second ring to form the cis-decalin core. | Butenylcyclohexenol annulation, Robinson annulation |

| Lactone Formation | Formation of the γ-butyrolactone ring. | α-epoxyketone-ynamine reaction |

| Allylic Oxidation (Proposed) | Stereoselective introduction of the hydroxyl group at the C-6 position. | Selenium dioxide (SeO2) |

Semisynthesis of this compound Analogs and Derivatives

Semisynthesis, the chemical modification of naturally occurring compounds, is a powerful tool for generating novel analogs with potentially enhanced or modified biological activities. nih.gov Given the structural complexity of this compound, a semisynthetic approach starting from more abundant, related natural products could be a viable strategy for producing derivatives.

Eremophilane-type sesquiterpenoids are a large and structurally diverse class of natural products. nih.gov Compounds with different oxidation patterns on the decalin core could serve as starting materials for the semisynthesis of this compound or its analogs. For example, a related eremophilenolide lacking the 6-hydroxy group could potentially be hydroxylated using methods of modern synthetic chemistry.

Furthermore, the existing functional groups in this compound, namely the hydroxyl group and the lactone ring, are amenable to chemical modification. The hydroxyl group could be acylated or etherified to produce a range of esters and ethers. The lactone ring could potentially be opened to the corresponding hydroxy acid, which could then be derivatized in various ways. nih.gov Such modifications would allow for the exploration of the structure-activity relationships (SAR) of this class of molecules.

While specific examples of the semisynthesis of this compound analogs are not widely reported in the literature, the principles of semisynthesis suggest that a variety of derivatives could be accessed from this or closely related natural products.

Biological Activities and Molecular Mechanisms

Anti-inflammatory Modulatory Effects

Elucidation of Cellular and Molecular Targets

No specific cellular or molecular targets for the anti-inflammatory effects of 6beta-Hydroxyeremophilenolide have been identified in the available scientific literature.

Pathway Inhibition and Signaling Cascade Modulation

There is no available data elucidating the specific signaling pathways or cascades that may be modulated by this compound to exert anti-inflammatory effects.

Antimicrobial Efficacy

Investigation of Antibacterial Mechanisms of Action

Specific studies investigating the antibacterial mechanisms of action of this compound are not present in the current body of scientific research.

Assessment of Antifungal and Antiviral Potential

The potential of this compound as an antifungal or antiviral agent has not been reported in published research.

Anticancer and Cytotoxic Actions

There is no specific research available on the anticancer and cytotoxic actions of this compound against any cancer cell lines.

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

There is currently no specific scientific data available detailing the mechanisms of apoptosis induction or cell cycle arrest mediated by this compound. While other sesquiterpenoids have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins, such specific actions have not been documented for this compound. Similarly, its effect on cell cycle checkpoints, such as G1/S or G2/M transitions, has not been elucidated in published research.

Inhibition of Cancer Cell Proliferation in Preclinical Models

While extracts from Ligularia species, known sources of this compound, have shown cytotoxic activity against various cancer cell lines, the specific contribution of this compound to the observed effects has not been isolated and reported. Preclinical studies focusing solely on the anti-proliferative effects of this compound in established cancer cell line models or in vivo animal models are not present in the current body of scientific literature.

Identification of Molecular Pathways Affected in Cancer

Due to the lack of research on its direct effects on cancer cells, the specific molecular pathways modulated by this compound remain unidentified. Investigations into its potential influence on key signaling pathways implicated in cancer, such as the MAPK, PI3K/Akt, or NF-κB pathways, have not been reported.

Other Investigated Biological Activities

Scientific literature lacks specific studies investigating the anti-allergic and anti-histaminic properties of this compound. While some natural products exhibit these effects by inhibiting histamine (B1213489) release from mast cells or by blocking histamine receptors, there is no evidence to suggest that this compound possesses these activities.

The potential immunomodulatory effects of this compound are also an uninvestigated area. Although some eremophilane (B1244597) sesquiterpenoids have been noted for their influence on immune responses, specific data on how this compound might affect cytokine production, lymphocyte proliferation, or macrophage function is not available.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Features and Key Structural Motifs in 6beta-Hydroxyeremophilenolide

The fundamental pharmacophore of eremophilenolide-type sesquiterpenoids, including this compound, is crucial for their biological effects. The core structure, a sesquiterpene lactone, possesses several key features that are essential for activity. The α,β-unsaturated γ-lactone moiety is a well-established reactive center, capable of undergoing Michael addition with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent interaction is often responsible for the observed biological effects.

Impact of Stereochemistry and Substituent Modifications on Biological Activity

The stereochemistry of this compound is a critical determinant of its biological activity. The relative and absolute configuration of the chiral centers in the decalin ring and at the C6 position, where the hydroxyl group is located, dictates the three-dimensional arrangement of the molecule. This specific spatial orientation is paramount for a precise fit into the binding sites of target enzymes or receptors.

Modifications to the substituents on the eremophilenolide (B1198437) skeleton have been shown to have a profound impact on bioactivity. For example, the acylation or removal of the 6beta-hydroxyl group can lead to a significant alteration in biological response. Studies on various sesquiterpene lactones have demonstrated that the nature and position of ester side chains are crucial for their activity. nih.gov The introduction of different acyl groups can affect the molecule's lipophilicity, and thereby its ability to cross cell membranes, as well as its interaction with the target.

Rational Design and Synthesis of Analogs for Enhanced Bioactivity

The understanding of the SAR of this compound has paved the way for the rational design and synthesis of analogs with potentially enhanced or more specific biological activities. By identifying the key pharmacophoric features, medicinal chemists can design new molecules that retain the essential structural motifs while incorporating modifications to improve potency and selectivity.

For instance, the synthesis of derivatives with different ester groups at the C6 position could lead to compounds with improved pharmacokinetic properties or enhanced affinity for a particular biological target. Furthermore, modifications to the lactone ring, such as the introduction of different leaving groups or the alteration of its saturation, could modulate the reactivity and selectivity of the compound. The goal of such rational design is to optimize the therapeutic index of these natural products, maximizing their desired biological effects while minimizing potential off-target toxicities.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational approaches are powerful tools for elucidating the SAR of this compound and its analogs. These methods aim to establish a mathematical correlation between the structural properties of a series of compounds and their experimentally determined biological activities.

Below is a data table summarizing the key structural features and their impact on the biological activity of eremophilenolide-type compounds, based on the available research.

| Structural Feature | Modification | Impact on Biological Activity | Reference |

| α,β-Unsaturated γ-lactone | Saturation or modification of the Michael acceptor | Generally leads to a significant decrease or loss of activity. | General knowledge on sesquiterpene lactones |

| 6-OH Group | Acylation or removal | Modulates lipophilicity and binding affinity, leading to altered potency. | nih.gov |

| Decalin Ring System | Changes in stereochemistry | Affects the three-dimensional shape and the fit to the biological target. | General knowledge on stereoisomerism |

| Ester Side Chains | Variation in acyl groups | Influences cellular uptake and interaction with target proteins. | nih.gov |

Advanced Analytical Methodologies for Detection and Analysis

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC-UV/MS)

Chromatographic methods are the cornerstone for the separation and quantification of 6β-Hydroxyeremophilenolide from complex mixtures. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, depends on the compound's volatility and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile or semi-volatile compounds. ijstr.org For GC-MS analysis, 6β-Hydroxyeremophilenolide may require derivatization to increase its volatility and thermal stability, for instance, through silylation of the hydroxyl group. emerypharma.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. ijstr.org As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. ijstr.org For quantitative analysis, the method is validated for parameters such as linearity, accuracy, and precision to ensure reliable results. mdpi.com

High-Performance Liquid Chromatography with UV or MS Detection (HPLC-UV/MS): HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like many sesquiterpene lactones. The separation is achieved by pumping a sample mixture in a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). A common setup for compounds like 6β-Hydroxyeremophilenolide involves a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ijstr.orgresearchgate.net

Detection can be performed using a UV detector, which measures the absorbance of the analyte at a specific wavelength. researchgate.net For greater sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). This combination allows for the precise determination of the molecular weight of the eluting compound and provides structural information through fragmentation patterns, significantly enhancing identification confidence.

Below is a table representing typical validation parameters for a quantitative chromatographic method.

| Parameter | GC-MS | HPLC-UV/MS |

| Linearity (R²) | > 0.999 | > 0.999 |

| Limit of Quantitation (LOQ) | 5-10 ppm | 10-20 ng/mL |

| Accuracy (Recovery %) | 98.0% - 102.0% | 97.5% - 103.0% |

| Precision (RSD %) | < 2.5% | < 3.0% |

| Specificity | Confirmed by mass spectrum | Confirmed by retention time and mass spectrum |

This table presents representative data compiled from typical validation studies for phytochemical analysis and does not correspond to a single specific study on 6β-Hydroxyeremophilenolide. mdpi.comresearchgate.netnih.govsemanticscholar.org

Spectroscopic Fingerprinting for Quality Control and Authentication of Natural Extracts

Spectroscopic fingerprinting is a powerful approach for the quality control and authentication of herbal medicines and natural extracts. researchgate.net Instead of quantifying a single marker compound, this method generates a characteristic chemical profile or "fingerprint" of the sample. This fingerprint can be compared to that of a standardized reference material to ensure batch-to-batch consistency and verify authenticity.

UV-Visible Spectroscopy: An extract containing 6β-Hydroxyeremophilenolide can be analyzed using a UV-Visible spectrophotometer to generate an absorption spectrum. This spectrum serves as a simple fingerprint. By comparing the spectral pattern of a sample to a reference standard, one can quickly assess its quality. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information about the molecules in an extract. A ¹H NMR spectrum of a plant extract displays a unique pattern of signals corresponding to all the hydrogen atoms in the constituent phytochemicals, including 6β-Hydroxyeremophilenolide. This complex profile is a highly specific fingerprint of the extract's composition. Advanced 2D NMR techniques like TOCSY and HSQC can further resolve overlapping signals and confirm the presence of specific compounds. mdpi.com

Mass Spectrometry (MS): When coupled with a separation technique like LC or GC, MS can generate a fingerprint based on the masses of the various components in an extract. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, facilitating the identification of known compounds and the tentative characterization of new ones. creative-proteomics.com

The table below outlines the application of these spectroscopic techniques in generating chemical fingerprints for quality control.

| Spectroscopic Technique | Information Provided | Application in Quality Control |

| UV-Visible Spectroscopy | Overall profile of UV-absorbing compounds | Rapid, low-cost screening for adulteration and consistency checks. researchgate.net |

| Infrared (IR) Spectroscopy | Information on functional groups present | Verification of material identity and detection of major compositional changes. |

| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information for all detected metabolites | High-resolution fingerprinting for authentication, quantification of major components, and stability testing. mdpi.com |

| Mass Spectrometry (MS) | Molecular weight and structural fragments of components | Sensitive profiling for confirming the presence of target compounds and detecting contaminants. creative-proteomics.com |

Metabolomic Approaches for Profiling 6β-Hydroxyeremophilenolide in Complex Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Untargeted metabolomics aims to comprehensively measure all detectable metabolites in a sample, providing a snapshot of its metabolic state. This approach is invaluable for understanding how 6β-Hydroxyeremophilenolide is processed and metabolized in biological systems, such as by the human gut microbiota.

Research on other dietary sesquiterpene lactones has demonstrated that the gut microbiota can extensively metabolize these compounds. nih.gov Using untargeted metabolomics, studies have identified key microbial metabolic reactions, including dehydroxylations and the hydrogenation of double bonds. nih.gov When 6β-Hydroxyeremophilenolide is consumed, it is likely subjected to similar enzymatic transformations by gut bacteria. A metabolomic workflow to study this would involve:

Sample Collection: Collection of biological samples (e.g., feces, urine, plasma) before and after administration of 6β-Hydroxyeremophilenolide.

Analysis: Profiling the samples using high-resolution platforms like LC-HRMS or GC-MS.

Data Processing: Using specialized software to align chromatograms, detect peaks, and identify metabolites by comparing their mass spectra and retention times to spectral libraries and databases. mdpi.com

Statistical Analysis: Employing multivariate statistical analysis to identify metabolites that change significantly after exposure to the compound.

This approach can reveal the formation of various metabolites, such as hydroxylated, dehydrogenated, or conjugated forms of the parent compound. For instance, studies on related sesquiterpene lactones from lettuce have identified novel oxalate (B1200264) and sulfate (B86663) conjugates in the plant's latex, indicating that complex metabolic pathways exist. nih.govresearchgate.net Similarly, in human studies, phase II conjugates like glucuronides and sulfates of sesquiterpene lactone metabolites have been detected in urine, highlighting the host's metabolic contribution. nih.gov Profiling these metabolites is crucial for understanding the complete biological activity and fate of 6β-Hydroxyeremophilenolide in vivo.

Ecological and Chemoecological Significance

Role of 6beta-Hydroxyeremophilenolide in Plant Defense Mechanisms Against Herbivory

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores, and sesquiterpene lactones, including eremophilenolides, play a crucial role in this defense strategy. Research on compounds structurally related to this compound has demonstrated their effectiveness as antifeedants against a range of insect herbivores.

A study investigating the antifeedant properties of various eremophilanolides isolated from plants of the Senecio genus revealed significant feeding deterrence against several insect pests. While this compound itself was not the primary focus of this specific study, the findings for closely related compounds provide strong evidence for its potential role in anti-herbivore defense. The research demonstrated that the antifeedant effects are often dose-dependent and vary among different herbivore species.

For instance, the eremophilanolides 6-hydroxyeuryopsin and its acetylated derivative, 6-acetyloxyeuryopsin, exhibited notable antifeedant activity against the polyphagous Egyptian cotton leafworm (Spodoptera littoralis) and the Colorado potato beetle (Leptinotarsa decemlineata). Another related compound, toluccanolide A, and its acetate (B1210297) derivative also showed significant antifeedant effects against S. littoralis. mdpi.com The activity of these compounds is often attributed to their ability to react with biological macromolecules in the herbivore, leading to a bitter taste and subsequent feeding aversion.

The following table summarizes the antifeedant activity of several eremophilanolides against different insect herbivores, highlighting the potential defensive capabilities of this class of compounds.

| Compound Name | Target Herbivore | Antifeedant Activity (%) at 50 µg/cm² |

| 6-hydroxyeuryopsin | Leptinotarsa decemlineata | 85 |

| 6-acetyloxyeuryopsin | Leptinotarsa decemlineata | 93.3 |

| Toluccanolide A | Spodoptera littoralis | 57 |

| Toluccanolide A acetate | Spodoptera littoralis | 69.6 |

| 6-hydroxyeuryopsin | Myzus persicae | Moderate deterrence |

| 6-acetyloxyeuryopsin | Myzus persicae | Moderate deterrence |

Data sourced from a study on cacalolides and eremophilanolides. researchgate.netresearchgate.net

These findings underscore the importance of eremophilenolides, and by extension this compound, as constitutive or inducible chemical defenses that protect plants from herbivory, thereby enhancing their survival and reproductive fitness.

Function as Phytotoxins and Allelochemicals in Plant-Plant Interactions

In addition to their role in anti-herbivore defense, many plant secondary metabolites function as allelochemicals, influencing the growth and development of neighboring plants. This phenomenon, known as allelopathy, is a key mechanism in plant-plant competition. Eremophilenolides, including likely this compound, have been shown to possess phytotoxic properties, suggesting their involvement in such interactions.

The same study that investigated the antifeedant effects of eremophilanolides also explored their phytotoxic activity against the germination and radicle elongation of lettuce (Lactuca sativa). The results indicated that several of the tested eremophilanolides exhibited significant inhibitory effects on plant growth.

Specifically, compounds such as 6-hydroxyeuryopsin and 1(10)-epoxy-6-hydroxyeuryopsin were found to significantly inhibit the radicle length of L. sativa seedlings. This suggests that when these compounds are leached from the plant into the soil, they can suppress the growth of competing plant species, giving the producing plant a competitive advantage in accessing resources like water, nutrients, and light.

The table below details the phytotoxic effects of various eremophilanolides on the radicle length of Lactuca sativa.

| Compound Name | Effect on Lactuca sativa Radicle Length |

| 6-hydroxyeuryopsin | Significant inhibition |

| 1(10)-epoxy-6-hydroxyeuryopsin | Significant inhibition |

| Toluccanolide A | Moderate inhibition |

Data sourced from a study on cacalolides and eremophilanolides. researchgate.netresearchgate.net

The phytotoxicity of these compounds highlights their role as allelochemicals, contributing to the complex chemical ecology of plant communities and influencing plant distribution and succession.

Environmental Signaling and Inter-species Communication Mediated by this compound

The release of chemical compounds by plants can serve not only as a direct defense but also as a form of communication with other organisms in the environment. While direct research on the specific role of this compound as a signaling molecule is limited, the chemical properties of sesquiterpene lactones suggest a potential function in inter-species communication.

Plant volatiles, which can include sesquiterpenoids, are known to act as signals that can be perceived by both insects and other plants. For herbivores, these chemical cues can act as attractants, indicating a suitable host plant, or as repellents, signaling the presence of defensive compounds. For example, some insects have evolved to use plant secondary metabolites as indicators of host quality or to locate mates.

In the context of plant-plant communication, volatile organic compounds released by a damaged plant can be perceived by neighboring plants, which may then prime their own defenses in anticipation of a threat. Although the specific involvement of this compound in this process has not been documented, it is plausible that as a component of the plant's chemical arsenal, it could be part of the complex blend of signals that mediate these interactions. The ecological role of many sesquiterpene lactones from the Asteraceae family is an active area of chemosystematic research. nih.govnih.gov

Further research is needed to elucidate the precise role of this compound in environmental signaling and to determine whether it acts as an attractant, repellent, or a more subtle chemical cue in the intricate web of interactions within its ecosystem.

Future Research Directions and Applications

Exploration of Novel Biological Targets and Undiscovered Molecular Mechanisms

To date, the biological activities of 6beta-Hydroxyeremophilenolide have not been extensively characterized. Future research will likely focus on comprehensive screening to identify novel biological targets and elucidate the molecular mechanisms through which it exerts its effects. The structural complexity of eremophilenolides, a class to which this compound belongs, suggests a high potential for specific interactions with a variety of biological macromolecules.

Initial studies on other eremophilenolide-type sesquiterpenes have revealed a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. nih.gov These findings provide a foundation for investigating similar activities for this compound. High-throughput screening (HTS) assays against diverse panels of cell lines and protein targets could rapidly identify potential therapeutic areas.

Once a biological activity is confirmed, subsequent research will need to delve into the precise molecular mechanisms. This will involve a combination of biochemical, genetic, and cell biology techniques to identify the direct protein targets and signaling pathways modulated by the compound. For instance, if anti-inflammatory activity is observed, studies would aim to determine if it inhibits key inflammatory mediators such as cyclooxygenases (COX-1, COX-2) or lipoxygenases (LOX), or if it modulates inflammatory signaling pathways like NF-κB or MAPK.

Table 1: Potential Biological Targets for this compound Based on Related Compounds

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX), Kinases | Inflammation, Cancer |

| Receptors | G-protein coupled receptors (GPCRs), Nuclear receptors | Various diseases |

| Ion Channels | Voltage-gated ion channels, Ligand-gated ion channels | Neurological disorders |

| Transcription Factors | NF-κB, STAT3 | Inflammation, Cancer |

Biosynthetic Engineering for Enhanced Production of this compound

The natural abundance of this compound in plants like those from the Ligularia genus can be low and variable, posing a challenge for large-scale production. nih.gov Biosynthetic engineering offers a promising solution to overcome this limitation. By understanding and manipulating the biosynthetic pathway of this compound, it may be possible to enhance its production in its native plant hosts or to transfer the pathway to a microbial chassis for fermentation-based production.

The biosynthesis of eremophilane (B1244597) sesquiterpenoids originates from farnesyl diphosphate (B83284) (FPP). nih.gov The key steps likely involve terpene synthases for the formation of the characteristic bicyclic skeleton, followed by a series of modifications by enzymes such as cytochrome P450 monooxygenases and hydroxylases to introduce the various functional groups.

Future research in this area will focus on:

Pathway Elucidation: Identifying and characterizing the specific genes and enzymes involved in the biosynthesis of this compound.

Metabolic Engineering in Plants: Overexpressing key biosynthetic genes in the native plant species to increase yields.

Heterologous Production: Transferring the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). mdpi.comnih.gov This approach allows for scalable and controlled production in bioreactors. Genetic engineering techniques can be employed to optimize the metabolic flux towards the desired product. researchgate.netnih.govgreenesa.com

Table 2: Key Steps in a Hypothetical Biosynthetic Engineering Strategy

| Step | Description | Key Technologies |

| 1. Gene Discovery | Identification of candidate genes (e.g., terpene synthases, P450s) from the source organism. | Transcriptomics, Genome Sequencing |

| 2. Enzyme Characterization | Functional validation of the identified enzymes in vitro or in a heterologous host. | Recombinant protein expression, Enzymatic assays |

| 3. Pathway Reconstruction | Assembly of the identified genes into a functional pathway in a microbial host. | Synthetic biology, Genetic engineering |

| 4. Host Optimization | Metabolic engineering of the host strain to improve precursor supply and product tolerance. | CRISPR/Cas9, Metabolic modeling |

| 5. Fermentation Process | Development and optimization of fermentation conditions for large-scale production. | Bioprocess engineering |

Development of Innovative Synthetic Strategies for Complex Analogs

While the total synthesis of some eremophilane-type sesquiterpenoids has been achieved, the development of efficient and versatile synthetic routes to this compound and its analogs remains a significant challenge. rsc.orgacs.orgresearchgate.net Future synthetic efforts will likely focus on creating novel strategies that are not only efficient but also flexible enough to allow for the generation of a diverse library of analogs.

These synthetic analogs are crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the biological activity of the parent molecule. By systematically modifying different parts of the this compound scaffold, chemists can develop new compounds with improved potency, selectivity, and pharmacokinetic properties.

Key areas for innovation in synthetic chemistry include:

Asymmetric Synthesis: Developing methods to control the stereochemistry of the multiple chiral centers in the molecule, which is often critical for biological activity.

Catalytic Methods: Employing modern catalytic reactions to construct the complex ring system and install functional groups with high efficiency and selectivity.

Late-Stage Functionalization: Developing methods to modify the core structure of this compound after the main framework has been assembled. This allows for the rapid generation of a wide range of derivatives.

Integration with Computational Chemistry and Artificial Intelligence for Natural Product-Based Drug Discovery

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize natural product-based drug discovery. nih.govstrath.ac.uknih.gov These in silico approaches can significantly accelerate the process of identifying new drug leads from natural sources like this compound.

Computational methods can be applied at various stages of the drug discovery pipeline:

Target Identification: In silico methods can predict potential biological targets for this compound by comparing its structure to libraries of known active compounds or by docking it into the binding sites of various proteins. nih.govnih.gov

Mechanism of Action Studies: Molecular dynamics simulations can provide insights into how this compound interacts with its biological target at the atomic level, helping to elucidate its mechanism of action.

Lead Optimization: Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of this compound and its analogs with their biological activity. nih.govfrontiersin.org These models can then be used to design new analogs with enhanced potency.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. biorxiv.org

Q & A

Q. What experimental techniques are critical for identifying and characterizing 6β-Hydroxyeremophilenolide in plant extracts?

Methodological Answer:

- Isolation : Use column chromatography with silica gel or reverse-phase HPLC, guided by TLC monitoring for compound purity .

- Characterization : Combine spectroscopic methods:

- NMR (1H, 13C, DEPT, HSQC, HMBC) to confirm stereochemistry and functional groups.

- HR-MS for molecular formula validation.

- IR spectroscopy for carbonyl (C=O) and hydroxyl (-OH) group identification.

- Reference Standards : Compare retention times and spectral data with literature for known eremophilane derivatives .

Q. How should researchers design dose-response experiments to assess the biological activity of 6β-Hydroxyeremophilenolide?

Methodological Answer:

- Range Selection : Start with a broad dose range (e.g., 0.1–100 µM) based on prior studies of structurally similar sesquiterpenes.

- Controls : Include vehicle-only controls and positive controls (e.g., doxorubicin for cytotoxicity assays).

- Replicates : Use triplicate wells in cell-based assays to account for biological variability .

- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values and assess significance via ANOVA with post-hoc tests .

Q. What strategies ensure reproducibility in synthesizing 6β-Hydroxyeremophilenolide derivatives?

Methodological Answer:

- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., recrystallization solvents, gradient elution in HPLC) .

- Analytical Validation : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity in stereoselective syntheses .

- Open Data : Share raw NMR/MS files and chromatograms in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can conflicting data on the anti-inflammatory mechanisms of 6β-Hydroxyeremophilenolide be resolved?

Methodological Answer:

- Mechanistic Studies :

- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., ELISA for cytokine levels vs. qPCR for gene expression) .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., cell line differences, solvent effects) and apply the Bradford Hill criteria for causality .

Q. What computational methods are suitable for predicting the structure-activity relationships (SAR) of 6β-Hydroxyeremophilenolide analogs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate docking poses with molecular dynamics (MD) simulations .

- QSAR Modeling : Apply partial least squares (PLS) regression or machine learning (Random Forest, SVM) to correlate physicochemical descriptors (logP, polar surface area) with bioactivity data .

- Validation : Use leave-one-out cross-validation and external test sets to avoid overfitting .

Q. How should researchers address discrepancies in reported cytotoxicity values of 6β-Hydroxyeremophilenolide across studies?

Methodological Answer:

- Standardize Assays : Adopt CLSI guidelines for cell viability assays (e.g., MTT, resazurin) with strict adherence to incubation times and cell passage numbers .

- Control for Purity : Quantify compound purity via HPLC-UV (>95%) and report batch-to-batch variability .

- Contextual Analysis : Normalize data using reference compounds (e.g., paclitaxel for IC50 comparisons) and disclose solvent concentrations (e.g., DMSO ≤0.1%) to mitigate solvent toxicity effects .

Q. What methodologies optimize the isolation of 6β-Hydroxyeremophilenolide from low-yield natural sources?

Methodological Answer:

- Extraction Optimization : Use response surface methodology (RSM) to model variables (e.g., solvent ratio, extraction time) and maximize yield .

- Bioassay-Guided Fractionation : Pair LC-MS with high-throughput screening to prioritize active fractions .

- Synthetic Biology : Engineer microbial hosts (e.g., Saccharomyces cerevisiae) to heterologously express biosynthetic genes from the plant source .

Data Analysis and Reporting

Q. How should researchers present conflicting spectral data for 6β-Hydroxyeremophilenolide in publications?

Methodological Answer:

- Transparency : Include all raw spectral data (NMR, MS) in supplementary materials and annotate unexpected peaks (e.g., solvent artifacts, degradation products) .

- Comparative Tables : Tabulate chemical shifts and coupling constants alongside literature values, highlighting discrepancies with footnotes .

- Expert Consultation : Collaborate with natural product chemists to re-analyze ambiguous data and resolve structural ambiguities .

Q. What statistical approaches are recommended for analyzing synergistic effects of 6β-Hydroxyeremophilenolide in combination therapies?

Methodological Answer:

- Synergy Metrics : Calculate combination index (CI) via the Chou-Talalay method using CompuSyn software .

- Isobolograms : Graphically represent additive, synergistic, or antagonistic effects .

- Mechanistic Modeling : Use Bliss independence or Loewe additivity models to distinguish pharmacological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.